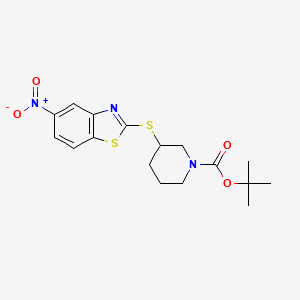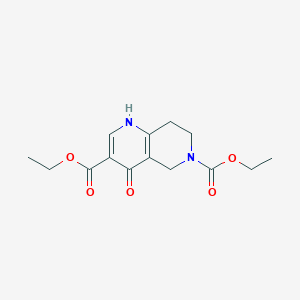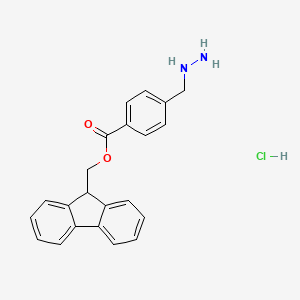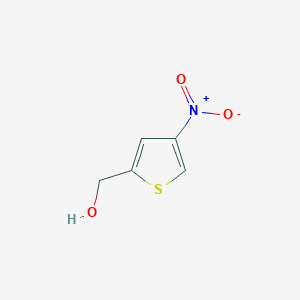
Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions. One common method includes the use of AuCl₃-catalyzed cycloisomerization . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of tert-butyl nitrite or isoamyl nitrite in a one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions is a notable method .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving the substitution of functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Propargylamines, CuCl, and other oxidizing agents.
Cyclization: AuCl₃, tert-butyl nitrite, isoamyl nitrite.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is not fully elucidated. isoxazole derivatives are known to interact with various molecular targets and pathways. For example, some isoxazole compounds inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for this specific compound require further research.
Vergleich Mit ähnlichen Verbindungen
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives: These compounds have shown potential as FLT3 inhibitors and have been studied for their anticancer properties.
3,5-disubstituted isoxazoles: These compounds are synthesized using similar methods and have diverse biological activities.
Uniqueness: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15N3O3 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
tert-butyl N-[(3-cyano-1,2-oxazol-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)16-10(15)14(4)7-9-5-8(6-12)13-17-9/h5H,7H2,1-4H3 |
InChI-Schlüssel |
RXEZNNMCHHMZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NO1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)



![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)









